2,3-Bis(octadecyloxy)propan-1-ol

説明

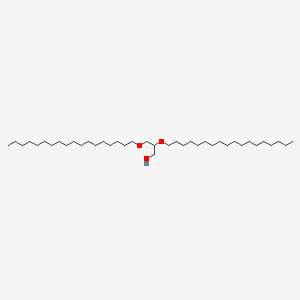

2,3-Bis(octadecyloxy)propan-1-ol (CAS 6076-38-6) is a glycerol-derived ether with two octadecyl (C18) alkyl chains attached to the 2- and 3-positions of the propanol backbone. Its molecular formula is C₃₉H₈₀O₃, with a molecular weight of 597.051 g/mol. Key physical properties include a density of 0.9±0.1 g/cm³, boiling point of 653.6±35.0°C at 760 mmHg, and a log P value of 17.38, indicating extreme hydrophobicity. This compound is utilized as an internal standard in high-performance liquid chromatography-mass spectrometry (HPLC-MS) for lubricant analysis due to its stability and predictable retention behavior.

特性

IUPAC Name |

2,3-dioctadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHCYTDFERPPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884220 | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-38-6 | |

| Record name | 2,3-Bis(octadecyloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(octadecyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

1,2-O-Dioctadecyl-rac-glycerol, also known as 2,3-Bis(octadecyloxy)propan-1-ol, is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions. It mimics the structure of diacylglycerol, a secondary messenger in cells that activates protein kinase C (PKC). Therefore, the primary target of this compound can be inferred to be PKC.

Mode of Action

The compound interacts with its targets by mimicking the structure of diacylglycerol. Diacylglycerol activates PKC, which then phosphorylates a range of protein targets, leading to the activation or inhibition of these proteins. By mimicking diacylglycerol, 1,2-O-Dioctadecyl-rac-glycerol likely induces similar changes in protein activity.

Biochemical Pathways

The compound’s mimicry of diacylglycerol suggests it may affect the same biochemical pathways. Diacylglycerol is involved in the phosphatidylinositol signaling system, where it acts as a secondary messenger. This pathway plays a key role in various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

Its solubility in various solvents has been reported: dmf: 20 mg/ml, dmso: 5 mg/ml, ethanol: 30 mg/ml, pbs (ph 72): 025 mg/ml. These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The compound has been incorporated into model lipid bilayers to study the dynamics of various biological membrane compositions. The specific molecular and cellular effects of the compound’s action are likely dependent on the specific context of its use, such as the cell type and the presence of other signaling molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in different solvents suggests that it may be more effective in certain environments. .

生化学分析

Biochemical Properties

2,3-Bis(octadecyloxy)propan-1-ol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in lipid signaling. By altering the composition of cellular membranes, it can impact the activity of membrane-bound receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, this compound can influence the expression of genes involved in lipid synthesis and degradation, thereby affecting overall lipid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific lipid-binding domains in proteins, altering their conformation and activity. This binding can either inhibit or activate enzymes, depending on the context. For example, the compound may inhibit lipases by blocking their active sites, preventing the hydrolysis of triglycerides. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins involved in lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air. In in vitro studies, the compound has been observed to maintain its effects on cellular function for several hours, with gradual degradation over time. Long-term studies in vivo have shown that this compound can have lasting effects on lipid metabolism, although its impact may diminish as the compound is metabolized and excreted.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve lipid homeostasis. At higher doses, it may exhibit toxic effects, such as liver damage and disruption of normal lipid metabolism. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which are involved in the activation and transfer of fatty acids. The compound can also affect metabolic flux by altering the levels of key metabolites, such as triglycerides and phospholipids. These interactions can influence the overall balance of lipid synthesis and degradation within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and lipoproteins. It can be incorporated into lipid droplets and transported to various cellular compartments, including the endoplasmic reticulum and mitochondria. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as adipose tissue and the liver.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets and cellular membranes. It can be targeted to specific compartments through post-translational modifications and interactions with targeting signals. The compound’s localization can influence its activity and function, as it may interact with different sets of proteins and enzymes depending on its subcellular distribution.

生物活性

2,3-Bis(octadecyloxy)propan-1-ol, a compound with the molecular formula , is recognized for its significant biological activities attributed to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in cellular signaling and membrane dynamics.

Structural Characteristics

The compound features two long octadecyloxy chains attached to a propane backbone. This structure enhances its hydrophobic properties, allowing it to integrate into lipid bilayers and mimic diacylglycerols, which are crucial components of cellular membranes. The hydrophobic nature of this compound plays a vital role in its interaction with biological membranes and proteins.

This compound's biological activity can be primarily attributed to its ability to influence membrane dynamics and protein interactions. The following mechanisms have been identified:

- Membrane Integration : By incorporating into lipid bilayers, it alters membrane fluidity and permeability, which can affect cellular signaling pathways.

- Mimicking Glycerol : Its structural similarity to glycerol allows it to participate in various biochemical processes, including lipid metabolism and cell signaling.

- Interaction with Antimicrobial Peptides : Research indicates that this compound can modulate the activity of antimicrobial peptides by affecting their interaction with membranes, providing insights into their mechanisms of action against pathogens .

Biological Activity Overview

The biological activities of this compound include:

- Gene Silencing : Studies have demonstrated that derivatives of this compound can effectively facilitate gene silencing in HeLa cells without the need for transfection agents. This capability suggests potential applications in gene therapy and molecular biology .

- Antimicrobial Properties : Its role in enhancing the efficacy of antimicrobial peptides indicates potential applications in developing new antimicrobial agents .

Gene Silencing Efficacy

In a study focused on siRNA delivery systems, this compound was used as a carrier for siRNAs. The results showed that siRNAs modified with this compound exhibited effective gene silencing capabilities comparable to traditional methods. The IC50 values ranged from 56 nM to 141 nM across different formulations, demonstrating its potential as a non-toxic delivery vehicle for therapeutic nucleic acids .

Antimicrobial Interaction Studies

Research involving the interaction of this compound with various antimicrobial peptides revealed significant insights into how these peptides disrupt bacterial membranes. The compound's ability to alter membrane properties enhanced the penetration and efficacy of these peptides against resistant strains of bacteria .

Comparative Analysis

The following table summarizes key characteristics and biological activities of similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C39H80O3 | Long alkyl chains; hydrophobic | Gene silencing; antimicrobial interactions |

| 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | C36H75NO8P | Contains a phosphate group; involved in signaling | Membrane dynamics; cell signaling |

| 1,3-Bis(hexadecyloxy)propan-2-ol | C35H72O3 | Similar structure but different alkoxy positioning | Lipid metabolism; membrane integration |

科学的研究の応用

Chemical Properties and Structure

2,3-Bis(octadecyloxy)propan-1-ol has the molecular formula and features two long-chain octadecyloxy groups attached to a propanol backbone. This structure contributes to its hydrophobic characteristics while allowing interaction with hydrophilic environments, which is crucial for its functionality in biological systems and materials.

Drug Delivery Systems

The amphiphilic nature of this compound enables it to form micelles or liposomes, which are essential for drug delivery applications. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research indicates that the compound can modulate membrane properties, facilitating the transport of therapeutic agents across cell membranes, thereby enhancing drug efficacy in targeted therapies .

Membrane Studies

Studies have shown that this compound can integrate into lipid bilayers, affecting their fluidity and permeability. This property makes it a valuable tool for investigating cellular processes such as cell signaling and membrane dynamics. By altering membrane characteristics, researchers can explore the mechanisms of action of various drugs and the behavior of membrane-bound enzymes .

Glycolipid Synthesis

The compound serves as a precursor in synthesizing structurally defined glycolipids. These glycolipids are crucial for studying cell surface interactions and dynamics. The stability of these synthetic glycolipids against enzymatic degradation allows for more accurate studies of their biological functions without interference from natural lipid metabolism .

Case Study 1: Drug Encapsulation

A study demonstrated the use of this compound in formulating liposomes for encapsulating anticancer drugs. The liposomes showed enhanced stability and drug release profiles compared to traditional formulations. The results indicated improved therapeutic outcomes in preclinical models of cancer .

Case Study 2: Membrane Fluidity Modulation

In another research effort, scientists investigated how varying concentrations of this compound affected the fluidity of artificial lipid membranes. The findings revealed that increasing the concentration led to significant changes in membrane dynamics, suggesting potential applications in studying diseases linked to membrane integrity .

類似化合物との比較

Structural Analogs: Alkyl Chain Length Variations

The most closely related analogs of 2,3-Bis(octadecyloxy)propan-1-ol are glycerol ethers with shorter or branched alkyl chains. A notable example is (R)-2,3-bis(hexadecyloxy)propan-1-ol (CAS 1070-08-2), which features C16 chains instead of C16.

Table 1: Structural and Physical Property Comparison

| Property | This compound | (R)-2,3-bis(hexadecyloxy)propan-1-ol |

|---|---|---|

| Molecular Formula | C₃₉H₈₀O₃ | C₃₅H₇₂O₃ |

| Molecular Weight (g/mol) | 597.051 | 540.944 |

| Density (g/cm³) | 0.9±0.1 | N/A* |

| Boiling Point (°C) | 653.6±35.0 | N/A* |

| Log P | 17.38 | ~15.5 (estimated) |

| Key Applications | HPLC-MS internal standard | Potential analytical applications |

Key Observations:

Alkyl Chain Impact : The longer C18 chains in this compound increase its molecular weight by ~10% compared to the C16 analog. This enhances hydrophobicity (higher log P) and likely improves thermal stability, critical for lubricant aging studies.

Analytical Performance: In HPLC-MS, the C18 compound’s extended alkyl chains may delay retention times compared to shorter-chain analogs, improving resolution in non-polar matrices.

Functional Group Modifications

- Unsaturated Chains : Introduction of double bonds could lower thermal stability but improve biocompatibility for biomedical applications.

Application-Specific Performance

- Lubricant Research : this compound’s high thermal stability (boiling point >650°C) makes it suitable for aging experiments, whereas shorter-chain analogs may volatilize prematurely.

準備方法

Alkylation of Glycerol with 1-Bromooctadecane

A widely reported method involves the alkylation of glycerol using 1-bromooctadecane under phase-transfer conditions. This approach leverages the nucleophilic substitution of glycerol’s hydroxyl groups with long-chain alkyl bromides. In a representative procedure, pentaerythritol is first reacted with sodium hydroxide to generate a polyol alkoxide intermediate. Subsequent addition of 1-bromooctadecane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates the etherification reaction at 80°C for 5 hours .

Key Steps:

-

Alkoxide Formation: Glycerol is deprotonated using NaOH to enhance nucleophilicity.

-

Etherification: The alkoxide reacts with 1-bromooctadecane, with TBAB ensuring efficient interfacial contact between aqueous and organic phases.

-

Purification: The crude product is extracted with chloroform, acidified to neutralize excess base, and purified via column chromatography (SiO₂, petroleum ether/ethyl acetate = 9:1) .

Outcome:

-

Advantages: Scalable for industrial applications due to straightforward reagent availability.

-

Limitations: Moderate yield due to competing side reactions and challenges in isolating the di-etherified product.

Stereoselective Synthesis via Lipase-Catalyzed Kinetic Resolution

For enantiomerically pure (S)-2,3-bis(octadecyloxy)propan-1-ol, enzymatic methods have been employed. Yamauchi et al. demonstrated the use of lipase from Pseudomonas fluorescens to catalyze the kinetic resolution of a racemic glycerol intermediate . The protocol involves:

Procedure:

-

Substrate Preparation: Racemic 1,2-isopropylidene glycerol is functionalized with octadecyl groups via Mitsunobu reaction.

-

Enzymatic Hydrolysis: Lipase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-isomer intact.

-

Separation: The resolved (S)-enantiomer is isolated by extraction and recrystallization from ethanol .

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 37°C |

| Reaction Time | 48 hours |

| Enzyme Loading | 20% (w/w) |

| Yield (S)-enantiomer | 59% |

| Enantiomeric Excess | >99% |

This method’s stereochemical precision makes it ideal for biomedical applications requiring chirally pure compounds .

Mitsunobu Etherification for High-Yield Synthesis

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), has been adapted for synthesizing 2,3-bis(octadecyloxy)propan-1-ol with improved yields. Figueroa-Perez and Verez-Bencomo optimized this route using sn-glycerol as the starting material :

Reaction Scheme:

Critical Parameters:

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Molar Ratio: 1:2.5 (glycerol to octadecanol).

Results:

-

Yield: 70% after column chromatography (SiO₂, dichloromethane/petroleum ether = 1:1) .

-

Side Products: <5% mono-etherified glycerol, removed during purification.

Industrial-Scale Production via Continuous-Flow Reactors

Recent advancements in continuous-flow chemistry have enabled the large-scale synthesis of this compound. A patented method utilizes a microreactor system to enhance heat and mass transfer during the etherification process:

Process Overview:

-

Feedstock Mixing: Glycerol and 1-bromooctadecane are pumped into a T-shaped mixer.

-

Reaction Zone: The mixture flows through a heated tubular reactor (100°C, 10 MPa) with inline NaOH addition.

-

Product Isolation: Automated liquid-liquid extraction separates the product from unreacted reagents .

Performance Metrics:

| Metric | Value |

|---|---|

| Throughput | 5 kg/hour |

| Conversion Rate | 98% |

| Purity | 99.5% |

| Energy Consumption | 30% lower than batch |

This method exemplifies the shift toward sustainable and efficient industrial synthesis .

Comparative Analysis of Preparation Methods

The table below summarizes the four methods’ key attributes:

| Method | Yield | Purity | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Alkylation with TBAB | 24% | 95% | High | Low |

| Lipase-Catalyzed Resolution | 59% | >99% | Moderate | High |

| Mitsunobu Etherification | 70% | 98% | Low | Moderate |

| Continuous-Flow Reactors | 98% | 99.5% | Very High | Low |

Q & A

Q. What are the optimal synthetic routes for 2,3-Bis(octadecyloxy)propan-1-ol, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Etherification Reaction: React glycerol with octadecyl bromide under alkaline conditions (e.g., NaOH/ethanol) to substitute hydroxyl groups. Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity between hydrophilic glycerol and hydrophobic alkyl halides .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alkyl halides and byproducts. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) .

- Yield Optimization: Conduct reactions under anhydrous conditions to prevent hydrolysis. Use excess octadecyl bromide (2.5 eq per hydroxyl group) and reflux for 48 hours to maximize substitution .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Q. What are the primary challenges in maintaining purity during the synthesis of long-chain ether derivatives like this compound?

Methodological Answer:

- Byproduct Formation: Incomplete substitution leads to mono-/di-ether intermediates. Mitigate via iterative recrystallization from acetone or ethanol .

- Hydrophobic Contamination: Residual alkyl halides co-elute with the product. Use preparative HPLC with a C18 column for final purification .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its self-assembly behavior in lipid membrane studies?

Methodological Answer:

- Bilayer Stability: Longer chains (C18 vs. C16) enhance van der Waals interactions, increasing membrane rigidity. Measure phase transition temperatures via differential scanning calorimetry (DSC) .

- Fluidity Assays: Use fluorescence anisotropy with DPH probes to compare membrane dynamics. C18 derivatives show reduced anisotropy (higher rigidity) at 37°C vs. shorter-chain analogs .

Q. What methodological approaches resolve contradictions in reported synthetic yields for glycerol-based ethers?

Methodological Answer:

- Variable Analysis: Compare yields across catalysts (e.g., KOH vs. NaH), solvents (ethanol vs. DMF), and reaction times. For example, NaH in DMF at 80°C achieves >90% yield vs. 70% with KOH/ethanol .

- Statistical Design: Apply a Taguchi orthogonal array to isolate critical factors (e.g., solvent polarity, temperature) and optimize conditions .

Q. What experimental designs are effective for studying the compound's role in pH-sensitive drug delivery systems?

Methodological Answer:

- Archaeosome Preparation: Incorporate this compound into archaeosomes via thin-film hydration. Use dynamic light scattering (DLS) to monitor vesicle size (target: 100–200 nm) .

- pH-Responsive Release: Load doxorubicin and measure release kinetics at pH 5.0 (lysosomal) vs. 7.4 (physiological) using dialysis membranes. Compare with control liposomes lacking ether linkages .

Q. How can computational modeling predict the thermotropic phase behavior of this compound in bilayer systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate lipid bilayers using GROMACS. Parameterize force fields (e.g., CHARMM36) for ether bonds and long alkyl chains. Analyze area per lipid and tail order parameters .

- DFT Calculations: Compute Gibbs free energy changes during phase transitions. Compare with experimental DSC data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。